molecular formula C8H16ClN5OS B1603639 MTH-DL-Arginine hydrochloride CAS No. 3119-96-8

MTH-DL-Arginine hydrochloride

Cat. No.: B1603639
CAS No.: 3119-96-8
M. Wt: 265.77 g/mol
InChI Key: UJLCZBXCTJPATF-UHFFFAOYSA-N
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Description

MTH-DL-Arginine hydrochloride is a chemical compound with the molecular formula C8H15N5OS and a molecular weight of 229.303 g/mol . This compound is known for its unique structure, which includes an imidazolidinone ring and a guanidine group, making it a subject of interest in various scientific research fields.

Mechanism of Action

Target of Action

MTH-DL-Arginine hydrochloride, also known as 2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride, is a derivative of the amino acid arginine . The primary targets of arginine in the body are various enzymes that utilize it as a substrate, including arginase and nitric oxide synthase .

Mode of Action

Arginine is known to stimulate the release of growth hormones, prolactin, insulin, and glucagon through its interactions with these enzymes . It also serves as a precursor for nitric oxide, a molecule that plays crucial roles in the cardiovascular, immune, and nervous systems .

Biochemical Pathways

Arginine is involved in several metabolic pathways. It is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis . Arginine catabolism occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . The arginine decarboxylase pathway is linked to polyamine metabolism, which is important for cell growth and differentiation .

Pharmacokinetics

It is known that arginine’s bioavailability can be influenced by dietary intake and the efficiency of the intestinal-renal axis in its synthesis .

Result of Action

The action of arginine results in a variety of physiological effects. As a precursor for nitric oxide, it plays a role in vasodilation, immune response modulation, and neurotransmission . Its role in the synthesis of polyamines contributes to cell growth and differentiation .

Action Environment

The action, efficacy, and stability of arginine can be influenced by various environmental factors. These include dietary intake of arginine and the presence of other amino acids, which can compete with arginine for uptake and metabolism . Additionally, certain pathological conditions, such as renal disease, can impair the body’s ability to synthesize arginine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MTH-DL-Arginine hydrochloride typically involves the formation of the imidazolidinone ring followed by the introduction of the guanidine group. The process begins with the reaction of appropriate starting materials under controlled conditions to form the imidazolidinone ring. This is followed by the addition of a guanidine derivative to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

MTH-DL-Arginine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to MTH-DL-Arginine hydrochloride include other imidazolidinone derivatives and guanidine-containing compounds .

Uniqueness

What sets this compound apart is its unique combination of an imidazolidinone ring and a guanidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5OS.ClH/c1-13-6(14)5(12-8(13)15)3-2-4-11-7(9)10;/h5H,2-4H2,1H3,(H,12,15)(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLCZBXCTJPATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(NC1=S)CCCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585222
Record name N''-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3119-96-8
Record name N''-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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